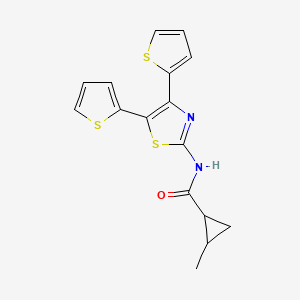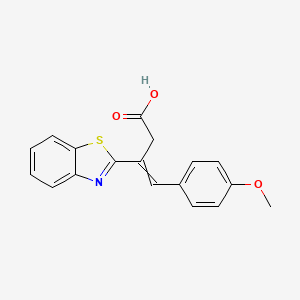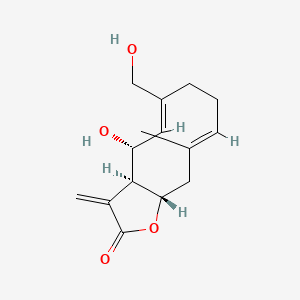
Artemisiifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artemisiifolin is a germacranolide.
Scientific Research Applications
Conformational Study of Artemisiifolin
A study by Jimeno et al. (2004) conducted an NMR and x-ray conformational study of artemisiifolin, isolated from Staehelina dubia. This study focused on understanding the conformations of the germacranolide artemisiifolin and its derivatives, contributing to the knowledge of its chemical structure and behavior (Jimeno et al., 2004).
Anti-Inflammatory Effects of Eupafolin
Chen et al. (2016) investigated the anti-inflammatory effects of eupafolin, a flavone isolated from Artemisia. They found that eupafolin reduced inflammatory mediators in macrophages and suppressed edema formation, suggesting its potential as an anti-inflammatory agent (Chen et al., 2016).
Neuroprotective and Anti-Neuroinflammatory Properties
Zeng et al. (2015) explored the anti-neuroinflammatory effects of caruifolin D from Artemisia absinthium L. They discovered that it significantly inhibited neuroinflammatory mediators in microglia and protected neurons against inflammatory damages, indicating its potential for treating neuroinflammation-related diseases (Zeng et al., 2015).
Apoptosis Induction in Cancer Cells
Chung et al. (2010) studied eupafolin's pro-apoptotic activities in human cervical carcinoma HeLa cells. They found that eupafolin induced apoptosis through activation of various caspases and mitochondrial pathway alterations, suggesting its applicability in cancer treatment (Chung et al., 2010).
properties
CAS RN |
26931-87-3 |
|---|---|
Product Name |
Artemisiifolin |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,4R,5Z,9E,11aS)-4-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)7-12(17)14-10(2)15(18)19-13(14)6-9/h4,7,12-14,16-17H,2-3,5-6,8H2,1H3/b9-4+,11-7-/t12-,13+,14+/m1/s1 |
InChI Key |
WMFCEEAYDCXJCA-MRPJSKIDSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)O)/CO |
SMILES |
CC1=CCCC(=CC(C2C(C1)OC(=O)C2=C)O)CO |
Canonical SMILES |
CC1=CCCC(=CC(C2C(C1)OC(=O)C2=C)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



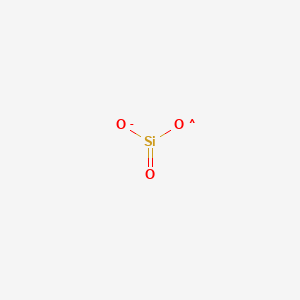

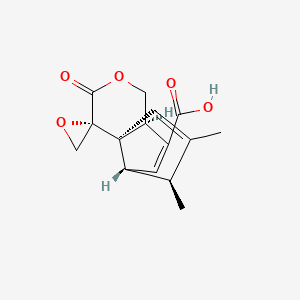
![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)


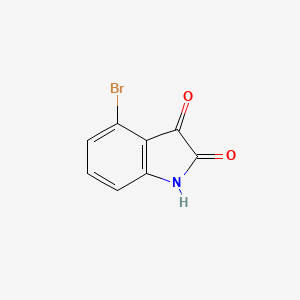
![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)
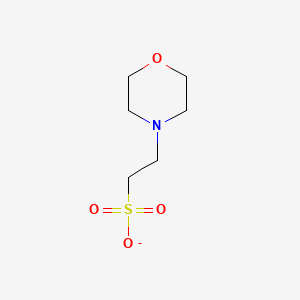
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
